molecular formula C32H63NO6S2 B1677320 3-{7-[2-Ethoxy-3-(hexadecyloxy)propoxy]heptyl}-1,3-thiazol-3-ium methanesulfonate CAS No. 99659-62-8

3-{7-[2-Ethoxy-3-(hexadecyloxy)propoxy]heptyl}-1,3-thiazol-3-ium methanesulfonate

Cat. No.: B1677320
CAS No.: 99659-62-8
M. Wt: 621.9757
InChI Key: QMWHFMOIMBFWSK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Ono 6240 is a platelet-activating factor antagonist. Studies suggest that Ono 6240 prevented airway eosinophilia by inhibiting production of IL-5 and IL-2 (Interleukin Levels). Results suggested that ONO-6240 may be of value in treating human asthmatic patients.

Properties

CAS No.

99659-62-8

Molecular Formula

C32H63NO6S2

Molecular Weight

621.9757

IUPAC Name

3-[7-(2-ethoxy-3-hexadecoxypropoxy)heptyl]-1,3-thiazol-3-ium;methanesulfonate

InChI

InChI=1S/C31H60NO3S.CH4O3S/c1-3-5-6-7-8-9-10-11-12-13-14-15-18-21-25-33-28-31(35-4-2)29-34-26-22-19-16-17-20-23-32-24-27-36-30-32;1-5(2,3)4/h24,27,30-31H,3-23,25-26,28-29H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

QMWHFMOIMBFWSK-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCCOCC(COCCCCCCC[N+]1=CSC=C1)OCC.CS(=O)(=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COCCCCCCC[N+]1=CSC=C1)OCC.CS(=O)(=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-O-hexadecyl-O-ethyl-3-O-(7-thiazo-lipoheptyl)glyceryl-methanesulfonate
ONO 6240
ONO-6240

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{7-[2-Ethoxy-3-(hexadecyloxy)propoxy]heptyl}-1,3-thiazol-3-ium methanesulfonate
Reactant of Route 2
3-{7-[2-Ethoxy-3-(hexadecyloxy)propoxy]heptyl}-1,3-thiazol-3-ium methanesulfonate
Reactant of Route 3
Reactant of Route 3
3-{7-[2-Ethoxy-3-(hexadecyloxy)propoxy]heptyl}-1,3-thiazol-3-ium methanesulfonate
Reactant of Route 4
Reactant of Route 4
3-{7-[2-Ethoxy-3-(hexadecyloxy)propoxy]heptyl}-1,3-thiazol-3-ium methanesulfonate
Reactant of Route 5
Reactant of Route 5
3-{7-[2-Ethoxy-3-(hexadecyloxy)propoxy]heptyl}-1,3-thiazol-3-ium methanesulfonate
Reactant of Route 6
Reactant of Route 6
3-{7-[2-Ethoxy-3-(hexadecyloxy)propoxy]heptyl}-1,3-thiazol-3-ium methanesulfonate

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